N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine

Physicochemical profiling Drug-likeness Lead optimization

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine is a 3-amino-substituted benzo[d]isoxazole derivative bearing a benzyl group at the exocyclic amine nitrogen and a chlorine atom at the 5-position of the fused benzene ring. With a molecular formula of C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g·mol⁻¹, this compound belongs to the broader class of 3-amino-1,2-benzisoxazoles, a scaffold recognized in medicinal chemistry for its versatility across multiple therapeutic target classes including receptor tyrosine kinases (RTKs) , D-amino acid oxidase (DAAO) , and voltage-gated ion channels.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
Cat. No. B11813786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-chlorobenzo[d]isoxazol-3-amine
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NOC3=C2C=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)14(17-18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyNQFUQGITIFJODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine (CAS 1344702-02-8): Structural and Pharmacological Baseline for Procurement Decisions


N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine is a 3-amino-substituted benzo[d]isoxazole derivative bearing a benzyl group at the exocyclic amine nitrogen and a chlorine atom at the 5-position of the fused benzene ring. With a molecular formula of C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g·mol⁻¹, this compound belongs to the broader class of 3-amino-1,2-benzisoxazoles, a scaffold recognized in medicinal chemistry for its versatility across multiple therapeutic target classes including receptor tyrosine kinases (RTKs) [1], D-amino acid oxidase (DAAO) [2], and voltage-gated ion channels [3]. Unlike its 3-hydroxy counterpart CBIO (5-chlorobenzo[d]isoxazol-3-ol), the 3-amino substitution introduces a hydrogen-bond-donating secondary amine that alters both physicochemical properties and target engagement profiles, making this compound a chemically distinct entry point for structure-activity relationship (SAR) exploration.

Why Generic Substitution of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine with In-Class Analogs Fails


Benzo[d]isoxazole derivatives are not functionally interchangeable. The 3-amino-N-benzyl substitution pattern in N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine imparts a unique combination of hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors) and lipophilicity (predicted LogP ~3.5) that distinguishes it from both the 3-unsubstituted amine analog 5-chlorobenzo[d]isoxazol-3-amine (CAS 73498-24-5, MW ~166.57) and the 3-hydroxy analog CBIO (MW ~169.57) [1]. The benzyl moiety increases molecular volume, modulates conformational flexibility (three rotatable bonds), and can engage in π–π stacking interactions with aromatic residues in target binding pockets. In the context of known SAR for this scaffold, the nature of the N-substituent on the 3-amino group is a critical determinant of target selectivity [2]; for example, N-benzylpiperidine benzisoxazoles achieve acetylcholinesterase IC₅₀ values in the low nanomolar range (0.8–14 nM) [3], while 3-amino-benzo[d]isoxazoles with different N-substitution patterns show divergent selectivity between VEGFR, PDGFR, and c-Met kinases [4]. Substituting N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine with a non-benzylated or 3-hydroxy analog therefore risks losing target engagement, altering selectivity profiles, and invalidating SAR continuity.

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the 3-Unsubstituted Amine Analog (5-Chlorobenzo[d]isoxazol-3-amine, CAS 73498-24-5)

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine (MW = 258.70 g·mol⁻¹) exhibits a molecular weight approximately 92 Da higher than its 3-unsubstituted amine comparator 5-chlorobenzo[d]isoxazol-3-amine (MW ≈ 166.57 g·mol⁻¹) . The benzyl substitution increases the predicted LogP by approximately 1.5–2.0 log units relative to the unsubstituted analog (estimated ΔLogP ≈ +1.8 based on the benzyl fragment contribution), shifting the compound from a more polar, potentially CNS-penetrant physicochemical space into a higher-lipophilicity regime more consistent with peripheral target engagement or intracellular target access .

Physicochemical profiling Drug-likeness Lead optimization

3-Amino vs. 3-Hydroxy Scaffold Differentiation: Implications for DAAO Target Engagement

The 3-hydroxy analog CBIO (5-chlorobenzo[d]isoxazol-3-ol) is a well-characterized DAAO inhibitor with an IC₅₀ in the submicromolar range and demonstrated in vivo efficacy in elevating plasma and brain D-serine levels in rats following oral co-administration with D-serine [1]. N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine differs from CBIO by substitution of the 3-OH group with a 3-NH-benzyl moiety, replacing a hydrogen-bond-donating hydroxyl with a secondary amine bearing a lipophilic benzyl substituent. While no direct DAAO IC₅₀ has been reported for N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine, the structural divergence at the critical 3-position is known within this scaffold class to modulate both potency and selectivity: the 3-amino series has demonstrated activity against an orthogonal set of targets including RTKs (VEGFR, PDGFR, c-Met) [2] and KCNQ2/3 K⁺ channels [3].

D-Amino acid oxidase Neuroscience Schizophrenia Pain

Class-Level Evidence: 3-Amino-Benzo[d]isoxazole Scaffold Potency in Receptor Tyrosine Kinase Inhibition

The 3-amino-benzo[d]isoxazole scaffold, to which N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine belongs, has demonstrated potent multitargeted RTK inhibition in published studies. In the foundational SAR study by Ji et al. (2008), a series of 3-amino-benzo[d]isoxazoles incorporating a 4-position N,N′-diphenyl urea moiety were evaluated against VEGFR and PDGFR kinase families [1]. Compound 50 from this series exhibited an ED₅₀ of 2.0 mg/kg in the VEGF-stimulated uterine edema model and achieved 81% inhibition of HT1080 human fibrosarcoma tumor growth when administered orally at 10 mg/kg/day [1]. In a separate study, 3-amino-benzo[d]isoxazole-based c-Met inhibitor compound 28a displayed an enzymatic IC₅₀ of 1.8 nM and a cellular IC₅₀ of 0.18 μM against EBC-1 cells [2]. N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine represents the unelaborated core of this pharmacophore, with the 5-chloro and N-benzyl substituents providing vectors for further optimization toward RTK targets.

Receptor tyrosine kinase Cancer Angiogenesis c-Met

Patent Landscape Positioning: Inclusion Within Two Major Therapeutic Patent Families (KCNQ2/3 Analgesics and mGluR5/5-HT/NA Modulators)

The N-benzo[d]isoxazol-3-yl-amine scaffold, encompassing the structural class of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine, falls within the generic Markush claims of at least two major therapeutic patent families: (1) U.S. Patent 7,696,238 B2 (Grünenthal GmbH), which claims substituted benzo[d]isoxazol-3-yl amine compounds exhibiting affinity for the KCNQ2/3 K⁺ channel and utility as analgesics for neuropathic and inflammatory pain [1]; and (2) U.S. Patent Application US 2008/0312301 A1, which claims substituted N-benzo[d]isoxazol-3-yl-amine derivatives as inhibitors of mGluR5, serotonin (5-HT), and noradrenaline receptors for the treatment of depression, anxiety, and related CNS disorders [2]. The generic formula in each patent encompasses compounds where the 3-amino substituent is benzyl or substituted benzyl and the benzo ring may bear halogen substituents including chlorine at the 5-position. This dual patent coverage positions N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine as a relevant commercial intermediate or reference standard for freedom-to-operate analyses in both pain and CNS therapeutic areas.

Pain KCNQ2/3 mGluR5 Depression Patent analysis

Commercial Availability and Purity: Multi-Vendor Sourcing with Documented Purity ≥98%

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine (CAS 1344702-02-8) is commercially available from multiple independent vendors with documented purity specifications. Leyan (China) lists the compound at 98% purity (Product No. 1624529) , while MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Chemscene offers the compound as catalog number CS-0553868 , and AKSci lists it at 95% minimum purity (Catalog No. 6181ED) . In contrast, the unsubstituted analog 5-chlorobenzo[d]isoxazol-3-amine (CAS 73498-24-5) and the 3-hydroxy analog CBIO have more limited commercial sourcing with fewer vendors offering analytical-grade material. Multi-vendor availability reduces single-supplier dependency risk and enables competitive procurement pricing for this specific benzylated derivative.

Chemical procurement Quality control Supply chain ISO certification

Optimal Research and Industrial Application Scenarios for N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine


Medicinal Chemistry: Lead Optimization of Receptor Tyrosine Kinase Inhibitors Using the 3-Amino-Benzo[d]isoxazole Scaffold

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine serves as a key synthetic intermediate or core scaffold for building RTK inhibitor libraries. Medicinal chemistry teams can leverage the 5-chloro substituent as a vector for further elaboration (e.g., Suzuki coupling, SNAr) and the N-benzyl group for SAR exploration at the 3-amino position. Published benchmark data from advanced analogs (c-Met IC₅₀ = 1.8 nM; in vivo ED₅₀ = 2.0 mg/kg) provide quantitative performance targets for optimization campaigns starting from this core [1] [2].

Patent and Freedom-to-Operate Analysis: Dual-Indication Reference Compound for Pain and CNS Disorders

As a compound structurally encompassed by the Markush claims of both US 7,696,238 B2 (KCNQ2/3 analgesics) and US 2008/0312301 A1 (mGluR5/5-HT/NA modulators), N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine is an essential reference standard for intellectual property landscaping. Patent attorneys and IP analysts should use this compound as a representative example when evaluating the scope of granted claims and designing-around strategies in the pain and CNS therapeutic areas [3] [4].

D-Amino Acid Oxidase Research: Negative Control or Selectivity Probe to Distinguish DAAO from RTK-Mediated Effects

Given that the 3-hydroxy analog CBIO is a validated DAAO inhibitor (IC₅₀ submicromolar) while the 3-amino series engages RTK and ion channel targets, N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine can function as a selectivity control compound in DAAO-focused studies. Researchers investigating DAAO-mediated pathways should use this 3-amino analog to confirm that observed phenotypic effects are DAAO-specific (CBIO-sensitive) rather than arising from off-target RTK or ion channel modulation [5] [6].

Chemical Procurement and Analytical Reference Standard: Multi-Vendor Sourcing for QC and Method Development

With ≥4 independent commercial suppliers offering purity specifications ranging from 95% to NLT 98% under ISO-certified quality systems, N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine is suitable for use as an analytical reference standard in HPLC method development, impurity profiling, and batch-to-batch consistency verification. Procurement teams can benchmark pricing and quality across vendors (Leyan, MolCore, Chemscene, AKSci) to secure optimal supply terms for large-scale medicinal chemistry campaigns .

Quote Request

Request a Quote for N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.